molecular formula C13H16Cl2N2O2S2 B2524809 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415624-72-3

3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No.: B2524809
CAS No.: 2415624-72-3
M. Wt: 367.3
InChI Key: DLSGXBXKACTEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and dithiepan moieties in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with phosgene to form 3,4-dichlorophenyl isocyanate.

    Formation of the Dithiepan Intermediate: The 1,4-dithiepan-6-ol is synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves the reaction of 3,4-dichlorophenyl isocyanate with 1,4-dithiepan-6-ol in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-Dichlorophenyl)-1-[(6-oxo-1,4-dithiepan-6-yl)methyl]urea.

    Reduction: Formation of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with active sites. The dithiepan ring may contribute to the overall stability and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-thiepan-6-yl)methyl]urea: Similar structure but with a thiepan ring instead of dithiepan.

    3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)ethyl]urea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the dithiepan ring in 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S2/c14-10-2-1-9(5-11(10)15)17-12(18)16-6-13(19)7-20-3-4-21-8-13/h1-2,5,19H,3-4,6-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSGXBXKACTEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.